molecular formula C5H6BrNO B12468225 4-Bromo-5-ethyl-1,2-oxazole

4-Bromo-5-ethyl-1,2-oxazole

Cat. No.: B12468225
M. Wt: 176.01 g/mol
InChI Key: GMXDQMJNSRICMM-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The presence of a bromine atom at the 4th position and an ethyl group at the 5th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-1,2-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-ethyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Manganese dioxide (MnO2) is commonly used for oxidative aromatization.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be formed.

    Oxidation Products: Oxidation typically yields more stable aromatic oxazoles.

    Reduction Products: Reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

4-Bromo-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Oxazole: The parent compound with a similar five-membered ring structure.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness: 4-Bromo-5-ethyl-1,2-oxazole is unique due to the presence of the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-5-ethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXDQMJNSRICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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